molecular formula C42H51NO15 B1247610 methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B1247610
M. Wt: 809.8 g/mol
InChI Key: RQHZAASWYUEYCJ-JVWHUAOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. It is structurally related to other anthracyclines like doxorubicin and daunorubicin. This compound is known for its antitumor properties, although it is less potent compared to its more commonly used analogue, aclacinomycin A .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is typically produced through microbial fermentation using Streptomyces galilaeus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of aclacinomycin B can be enhanced by optimizing the pH and nutrient composition of the culture medium .

Industrial Production Methods

Industrial production of aclacinomycin B involves large-scale fermentation processes. The fermentation broth is harvested, and aclacinomycin B is extracted using organic solvents. The compound is then purified through various chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of aclacinomycin B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the anthracycline structure .

Major Products

The major products formed from the chemical reactions of aclacinomycin B include various oxidized and reduced derivatives, as well as substituted analogues. These derivatives can have different biological activities and pharmacological properties .

Scientific Research Applications

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of anthracyclines.

    Biology: this compound is used in research to study its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Although less potent than aclacinomycin A, aclacinomycin B is studied for its potential antitumor activity and its mechanisms of action.

    Industry: This compound is used in the development of new antibiotics and antitumor agents.

Mechanism of Action

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate exerts its effects primarily by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the disruption of DNA synthesis and cell division, ultimately causing cell death. Additionally, aclacinomycin B can generate reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aclacinomycin B include:

Uniqueness

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is unique in its specific structural modifications, which result in different pharmacological properties compared to its analogues. While it is less potent than aclacinomycin A, it still serves as an important compound for studying the structure-activity relationships of anthracyclines and developing new therapeutic agents .

Properties

Molecular Formula

C42H51NO15

Molecular Weight

809.8 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO15/c1-8-42(50)16-28(32-21(34(42)40(49)51-7)12-22-33(37(32)48)36(47)31-20(35(22)46)10-9-11-24(31)44)56-29-13-23(43(5)6)38(18(3)52-29)57-30-15-26-39(19(4)53-30)58-41-27(55-26)14-25(45)17(2)54-41/h9-12,17-19,23,26-30,34,38-39,41,44,48,50H,8,13-16H2,1-7H3/t17-,18+,19+,23+,26+,27+,28+,29+,30+,34+,38-,39-,41+,42-/m1/s1

InChI Key

RQHZAASWYUEYCJ-JVWHUAOPSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]7[C@@H]([C@@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@H](O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Origin of Product

United States

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